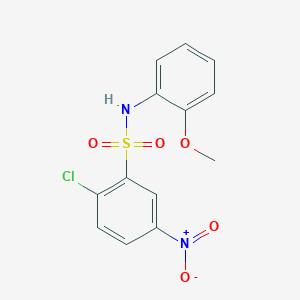

2-chloro-N-(2-methoxyphenyl)-5-nitrobenzene-1-sulfonamide

Description

This sulfonamide derivative features a benzene ring substituted with a nitro group at position 5, a chlorine atom at position 2, and a sulfonamide group linked to a 2-methoxyphenyl moiety. Its structure is optimized for diverse biological interactions, particularly targeting enzymes or receptors via hydrogen bonding (sulfonamide NH) and hydrophobic interactions (aromatic and methoxy groups).

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(2-methoxyphenyl)-5-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O5S/c1-21-12-5-3-2-4-11(12)15-22(19,20)13-8-9(16(17)18)6-7-10(13)14/h2-8,15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLXHOJUOKUHHEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-methoxyphenyl)-5-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method starts with the nitration of 2-chlorobenzenesulfonamide to introduce the nitro group. This is followed by a substitution reaction with 2-methoxyaniline to attach the methoxyphenyl group. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated controls are commonly used to manage the reaction conditions and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-methoxyphenyl)-5-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The chloro group can be substituted with other nucleophiles.

Substitution: The methoxy group can be replaced with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Biological Activities

Research indicates that sulfonamides, including 2-chloro-N-(2-methoxyphenyl)-5-nitrobenzene-1-sulfonamide, exhibit a variety of biological activities:

- Antimicrobial Properties : Sulfonamides are widely recognized for their antimicrobial effects. They inhibit bacterial growth by interfering with folic acid synthesis, making them effective against various bacterial infections .

- Anticancer Potential : Some studies have suggested that compounds with nitro and sulfonamide groups can exhibit anticancer properties. For instance, the structural analogs of sulfonamides have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells .

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which can be beneficial in treating conditions characterized by inflammation .

Case Studies

- Antimicrobial Activity Assessment : A study evaluated the antibacterial efficacy of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the sulfonamide structure significantly influenced antibacterial potency. The presence of the nitro group in this compound was linked to enhanced activity against specific bacterial strains .

- Anticancer Studies : In vitro studies demonstrated that derivatives of this compound exhibited selective cytotoxicity towards several cancer cell lines. These findings suggest potential pathways for developing new anticancer agents based on this compound's scaffold .

- Inflammatory Disease Models : Research involving animal models of inflammatory diseases showed that compounds similar to this compound could reduce inflammation markers significantly, indicating their potential therapeutic use in inflammatory conditions .

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-methoxyphenyl)-5-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group may inhibit certain enzymes by mimicking the structure of natural substrates, thereby interfering with metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Their Impact

Key Structural Differences

Physicochemical and Functional Insights

- Nitro vs. Amino Groups: The target compound’s nitro group (electron-withdrawing) reduces solubility compared to amino-substituted analogs like 5-amino-N-(4-chlorophenyl)-2-methoxybenzene-1-sulfonamide, which may exhibit better bioavailability .

- Heterocyclic Moieties : Compounds with benzoxazole (e.g., 8f) or pyridazinyl groups (e.g., ) demonstrate improved binding to targets like PPARγ due to planar heterocycles enabling π-π interactions .

- Methoxy Positioning : The 2-methoxyphenyl group in the target compound may sterically hinder interactions compared to 4-chlorophenyl derivatives, which offer symmetrical hydrophobic contact .

Biological Activity

2-Chloro-N-(2-methoxyphenyl)-5-nitrobenzene-1-sulfonamide, also known by its CAS number 306956-02-5, is a synthetic compound belonging to the sulfonamide class. Sulfonamides have been recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₃H₁₁ClN₂O₅S

- Molecular Weight : 328.76 g/mol

This compound features a sulfonamide group, which is known for its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that sulfonamides generally exhibit antimicrobial properties. However, specific studies on this compound have shown variable results:

- Antibacterial Testing : In a study assessing the antibacterial activity of various sulfonamide derivatives, none exhibited significant antimicrobial effects at concentrations below 100 μM when tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli .

Antioxidant Activity

The antioxidant potential of sulfonamide derivatives has been evaluated using methods like the DPPH radical scavenging assay. In general:

- DPPH Assay Results : Compounds derived from similar structures showed moderate antioxidant activity, with IC50 values ranging from 0.66 to 1.75 mM . Although specific data for this compound is limited, its structural analogs indicate potential antioxidant properties.

Anticancer Activity

The anticancer effects of sulfonamides have been documented in various studies. For instance:

- Cell Proliferation Inhibition : Some sulfonamide derivatives demonstrated antiproliferative activity against cancer cell lines such as HT-29 and MCF-7 . While direct studies on the specific compound are lacking, the general trend suggests potential anticancer applications.

The biological activity of this compound may be attributed to its ability to inhibit key enzymes or pathways involved in microbial growth or cancer progression. Sulfonamides typically function by:

- Inhibiting Dihydropteroate Synthase : This enzyme is crucial in bacterial folate synthesis, leading to bacteriostatic effects.

- Modulating Oxidative Stress : By scavenging free radicals, these compounds may reduce oxidative stress in cells, contributing to their antioxidant properties.

Case Studies and Research Findings

Several studies have investigated the broader category of sulfonamides and their derivatives:

- Synthesis and Evaluation : A study synthesized novel sulfonamide derivatives and evaluated their antimicrobial and antioxidant activities. While many compounds showed weak antibacterial effects, they exhibited good antioxidant activity .

- Inhibition Studies : Research on non-nucleoside inhibitors for viral polymerases highlighted similar compounds that demonstrated potent inhibition at low concentrations (EC50 < 50 nM) . This suggests that structural modifications can enhance biological activity.

- Protein Interaction Modulation : Investigations into protein-protein interactions revealed that certain sulfonamide derivatives could selectively inhibit STAT3 with IC50 values around 15.8 µM, indicating potential therapeutic applications in cancer treatment .

Q & A

What are the established synthetic routes for 2-chloro-N-(2-methoxyphenyl)-5-nitrobenzene-1-sulfonamide, and what reaction conditions are critical for high yield?

Answer:

The synthesis typically involves reacting 2-chloro-5-nitrobenzene-1-sulfonyl chloride with 2-methoxyaniline under controlled conditions. Key steps include:

- Coupling Reaction: Mix equimolar amounts of the sulfonyl chloride and amine in dichloromethane (DCM) with triethylamine (TEA) as a base to neutralize HCl byproducts .

- Reaction Monitoring: Use thin-layer chromatography (TLC) to track progress over 17 hours at room temperature .

- Purification: Isolate the product via column chromatography or recrystallization. Yield optimization requires strict stoichiometry (1:1 molar ratio), inert atmosphere, and controlled temperature to minimize side reactions .

Which analytical techniques are most effective for characterizing this compound, and how are they applied?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the structure by identifying aromatic protons (δ 6.8–8.5 ppm), sulfonamide NH (δ ~10 ppm), and methoxy groups (δ ~3.8 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 371.05) and fragmentation patterns .

- X-ray Crystallography: Resolves stereoelectronic effects and confirms bond lengths/angles (e.g., S–N bond ~1.63 Å, C–S–O angles ~106–108°) .

How can reaction conditions be optimized to address low yields or impurity formation during synthesis?

Answer:

- Solvent Selection: Replace DCM with polar aprotic solvents (e.g., THF) to enhance solubility of intermediates .

- Temperature Control: Lower temperatures (0–5°C) reduce side reactions during sulfonamide coupling .

- Catalyst Use: Add catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonyl chloride-amine coupling .

- Stoichiometry Adjustments: Use a 10% excess of sulfonyl chloride to drive the reaction to completion .

What advanced structural analysis methods resolve ambiguities in spectroscopic data?

Answer:

- 2D NMR (COSY, HSQC): Differentiates overlapping aromatic signals and assigns coupling pathways .

- Single-Crystal X-ray Diffraction: Provides unambiguous confirmation of molecular geometry, as demonstrated for analogous N-(5-chloro-2-methoxyphenyl)benzenesulfonamide structures .

- Density Functional Theory (DFT): Computes theoretical NMR/IR spectra to cross-validate experimental data .

What methodologies are recommended for evaluating the compound’s bioactivity in antimicrobial or enzyme inhibition assays?

Answer:

- Enzyme Inhibition Assays: Test against bacterial dihydropteroate synthase (DHPS) using a spectrophotometric method to measure IC₅₀ values .

- Microbial Growth Inhibition: Conduct broth microdilution assays (e.g., MIC determination) against Staphylococcus aureus and Escherichia coli .

- Molecular Docking: Model interactions with DHPS or cyclooxygenase (COX) enzymes to rationalize activity trends .

How should researchers address discrepancies in biological activity data across studies?

Answer:

- Assay Standardization: Ensure consistent bacterial strains, inoculum size, and incubation conditions .

- Control Compounds: Include reference sulfonamides (e.g., sulfamethoxazole) to benchmark activity .

- Data Normalization: Express results as percentage inhibition relative to positive/negative controls to reduce inter-lab variability .

What strategies mitigate impurity formation during large-scale synthesis?

Answer:

- In-line Purification: Use continuous flow reactors with integrated scavengers (e.g., polymer-bound TEA) to remove unreacted sulfonyl chloride .

- HPLC Monitoring: Employ reverse-phase HPLC to detect and quantify impurities (e.g., nitro-group reduction byproducts) early .

- Crystallization Optimization: Use mixed solvents (e.g., ethanol/water) to enhance crystal purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.